4-Ethoxy-1,6-dioxaspiro[2.5]octane
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Overview
Description
4-Ethoxy-1,6-dioxaspiro[25]octane is a heterocyclic organic compound characterized by a spiro structure, which includes an ethoxy group and a dioxaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1,6-dioxaspiro[2.5]octane can be achieved through several methods. One common approach involves the oxidation of 4-methylenetetrahydropyran using an organic peroxo compound . Another method includes the reaction of 1,3-dichloroacetone with neopentyl glycol in the presence of p-toluenesulfonic acid, followed by further reactions to form the desired spiro compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-1,6-dioxaspiro[2.5]octane undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as methanol, phenols, thiols, thiocyanic acids, and sodium sulfite, leading to the fission of the oxirane ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ring-Opening Reactions: The oxirane ring in the compound can be opened under acidic or basic conditions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Methanol and Phenols: Used in nucleophilic substitution reactions.
Sulfuric Acid and Sodium Hydroxide: Employed in ring-opening reactions.
Hydrogen Peroxide: Utilized in oxidation reactions.
Major Products Formed
4-Hydroxy-4-(methoxymethyl)tetrahydropyran: Formed from the reaction with methanol.
4-Hydroxy-4-(aryloxymethyl)tetrahydropyrans: Formed from the reaction with phenols.
Sulfoxides and Sulfides: Formed from reactions with thiols and subsequent oxidation.
Scientific Research Applications
4-Ethoxy-1,6-dioxaspiro[2.5]octane has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the development of degradable resin monomers for photoresist materials.
Pharmaceuticals: Investigated for its potential as a biologically active compound with various therapeutic applications.
Chemical Research: Studied for its unique reactivity and potential to form novel compounds with interesting properties.
Mechanism of Action
The mechanism of action of 4-Ethoxy-1,6-dioxaspiro[2.5]octane involves the fission of the oxirane ring when reacting with nucleophiles. This reaction follows the Krasuskii rule, where the ring opens at the least substituted carbon atom . The compound’s reactivity is influenced by the presence of the ethoxy group and the dioxaspiro ring system, which can stabilize or destabilize intermediates formed during reactions.
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[2.5]octane: A structurally similar compound without the ethoxy group.
6,6-Dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane: Another spiro compound with different substituents.
Uniqueness
4-Ethoxy-1,6-dioxaspiro[2.5]octane is unique due to the presence of the ethoxy group, which can influence its reactivity and potential applications. The ethoxy group can provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-ethoxy-1,6-dioxaspiro[2.5]octane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-10-7-5-9-4-3-8(7)6-11-8/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFDUQWVQYSRON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1COCCC12CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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